
Furofenac Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furofenac Methyl Ester is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Furofenac Methyl Ester typically involves the esterification of Furofenac with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Furofenac+MethanolH2SO4Furofenac Methyl Ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Furofenac Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to produce Furofenac and methanol.
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce corresponding carboxylic acids.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous HCl or NaOH, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products Formed
Hydrolysis: Furofenac and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Furofenac Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Furofenac Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Flurbiprofen Methyl Ester
- Ibuprofen Methyl Ester
- Naproxen Methyl Ester
Comparison
Furofenac Methyl Ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
76733-61-4 |
|---|---|
Molecular Formula |
C₁₆H₁₄BrNO₃ |
Molecular Weight |
348.19 |
Synonyms |
2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)
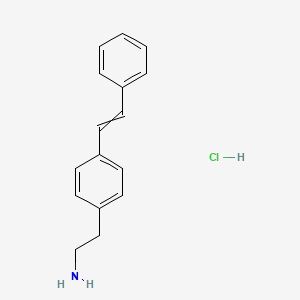
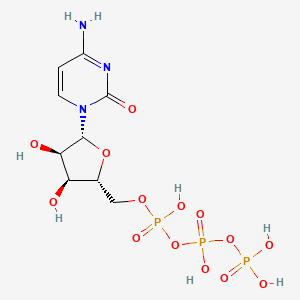
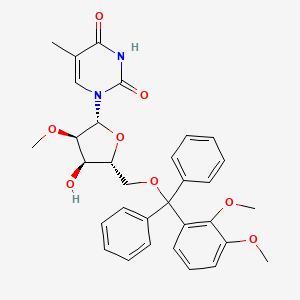
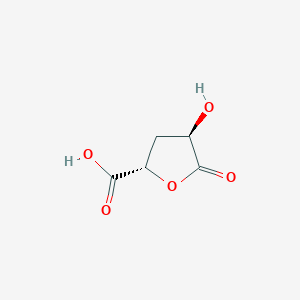
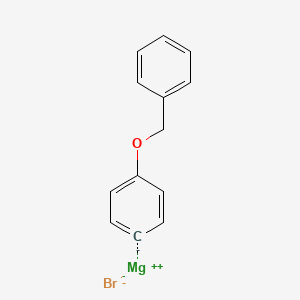
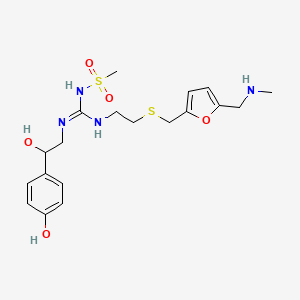
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
